
4-(4-Methylphenyl)-1-phenyl-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-1-phenyl-3-buten-2-one, commonly known as chalcone, is a naturally occurring compound found in various plants. Chalcone has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
Target of Action
It shares structural similarities with amphetamines and synthetic cathinones . Synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Mode of Action
The mode of action involves several characteristics: it inhibits the reuptake of monoamines by neurons, decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase . These actions result in increased levels of monoamines in the synaptic cleft, leading to prolonged neurotransmission.
Biochemical Pathways
It’s known that synthetic cathinones, which this compound is structurally similar to, affect the monoaminergic system . This system includes pathways involving neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, reward, and cognition.
Pharmacokinetics
It’s known that synthetic cathinones are generally well absorbed and distributed in the body . They are metabolized in the liver and excreted in urine .
Result of Action
Synthetic cathinones, which this compound is structurally similar to, are known to induce hallucinations and stimulate the mind .
実験室実験の利点と制限
Chalcone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. Chalcone also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, chalcone has some limitations for lab experiments. It is a relatively hydrophobic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, chalcone has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on chalcone. One area of interest is the development of chalcone derivatives with improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of chalcone as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, chalcone has been shown to have potential as a natural food preservative, which could have significant economic and environmental benefits.
合成法
Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone. The reaction is catalyzed by a base, such as sodium hydroxide, and carried out in ethanol or methanol. The resulting product is a yellow crystalline solid, which can be purified through recrystallization.
科学的研究の応用
Chalcone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties. Chalcone has also been investigated for its ability to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
特性
IUPAC Name |
(E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-14-7-9-15(10-8-14)11-12-17(18)13-16-5-3-2-4-6-16/h2-12H,13H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRCKOBYSFHAX-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate](/img/structure/B2901131.png)
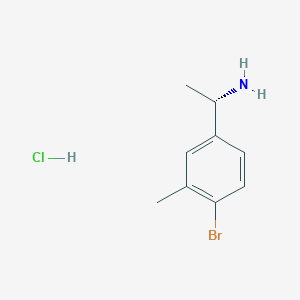

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2901135.png)
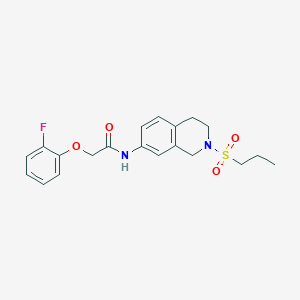
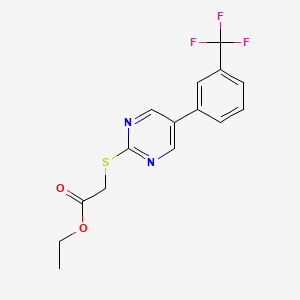
![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)
![1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2901140.png)
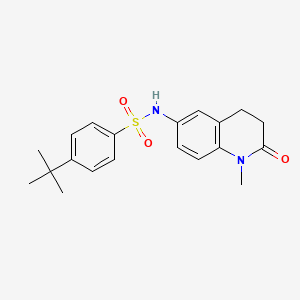
![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)
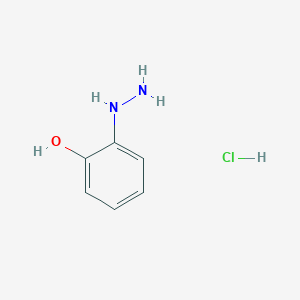
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2901147.png)